Ultra-Low Thermal Expansion in Polyimide Films: DATP Achieves CTE ≤10 ppm/K
Polyimide films prepared from 4,4''-diamino-p-terphenyl (DATP) achieve a coefficient of linear thermal expansion (CTE) of ≤10 ppm/K in the temperature range of 50–200°C [1]. This is substantially lower than the 20–30 ppm/K CTE of widely used flexible polyimides such as Kapton (PMDA-ODA) [2] and comparable to the 6–15 ppm/K range of rigid BPDA-PDA polyimides [3]. The low CTE ensures exceptional dimensional stability, making DATP-based polyimides ideal for high-frequency circuit substrates and flexible displays where precise layer alignment is critical.
| Evidence Dimension | Coefficient of Linear Thermal Expansion (CTE) |
|---|---|
| Target Compound Data | ≤10 ppm/K (50–200°C) |
| Comparator Or Baseline | PMDA-ODA (Kapton): 20–30 ppm/K; BPDA-PDA: 6–15 ppm/K |
| Quantified Difference | DATP-based polyimide CTE is 50–70% lower than typical flexible polyimides and matches the performance of rigid BPDA-PDA systems. |
| Conditions | Polyimide film, thermal imidization, 50–200°C temperature range |
Why This Matters
Lower CTE minimizes warpage and stress in multilayer electronic substrates, directly improving yield and reliability in flexible printed circuit board manufacturing.
- [1] Justia Patents. (2022). Polyimide film, high-frequency circuit substrate, and flexible electronic device substrate. U.S. Patent Application No. 20250043077. View Source
- [2] DuPont. (n.d.). Kapton® FPC Polyimide Film Technical Data. Retrieved from https://www.pp.dupont.co.uk View Source
- [3] Hasegawa, M., et al. (2010). Spontaneous molecular orientation of polyimides induced by thermal imidization (6). Mechanism of negative in-plane CTE generation in non-stretched polyimide films. Polymer, 51(2), 505-512. doi:10.1016/j.polymer.2009.11.050 View Source
